2-(3-Methyl-5-(thiophen-2-yl)isoxazol-4-yl)acetic acid

Description

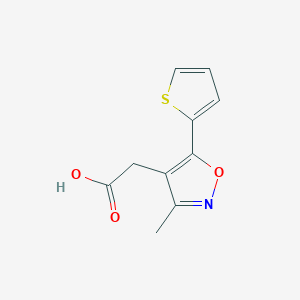

Molecular Architecture and IUPAC Nomenclature

The core structure comprises a five-membered isoxazole ring substituted at position 3 with a methyl group, position 5 with a thiophen-2-yl group, and position 4 with an acetic acid side chain. The IUPAC name, This compound , reflects this substitution pattern. Isoxazole’s 1,2-azole orientation (oxygen at position 1, nitrogen at position 2) establishes a dipole moment that influences electronic interactions with the thiophene ring. The thiophene moiety, a sulfur-containing heterocycle, adopts a nearly coplanar orientation relative to the isoxazole ring, as evidenced by crystallographic data in analogous systems.

The acetic acid group at position 4 introduces a carboxylic acid functionality, enabling hydrogen bonding and salt formation. Molecular formula derivation yields C₁₀H₉NO₃S , with a molecular weight of 239.25 g/mol , consistent with high-resolution mass spectrometry data.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The thiophene protons resonate as distinct multiplets between δ 7.20–7.60 ppm, characteristic of aromatic protons in thiophene systems. The isoxazole methyl group (C3-CH₃) appears as a singlet near δ 2.40 ppm, while the acetic acid protons (CH₂COOH) split into two doublets at δ 3.70–3.90 ppm (J = 16 Hz) due to coupling with the adjacent carbonyl group. The carboxylic acid proton (COOH) is observed as a broad singlet at δ 12.10 ppm.

- ¹³C NMR : Key signals include the isoxazole ring carbons (C3: δ 15.8 ppm, C4: δ 123.6 ppm), thiophene carbons (δ 125–130 ppm), and the acetic acid carbonyl at δ 170.5 ppm.

Infrared (IR) Spectroscopy

Strong absorption bands at 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid) and 1700 cm⁻¹ (C=O stretch) dominate the spectrum. Thiophene C-S and C=C stretches appear at 690 cm⁻¹ and 1450 cm⁻¹ , respectively, while isoxazole ring vibrations occur near 1550 cm⁻¹ .

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 240.1 [M+H]⁺ , consistent with the molecular formula. Fragmentation patterns include loss of COOH (∆m/z = 45) and sequential cleavage of the thiophene moiety (∆m/z = 85).

X-ray Crystallographic Analysis of Isoxazole-Thiophene Hybrid Systems

Single-crystal X-ray diffraction studies of structurally similar compounds, such as 4-methyl-5-(thiophen-2-yl)thiazole , demonstrate planar geometries with inter-ring dihedral angles of 5–10° , indicating strong π-conjugation. Bond lengths within the isoxazole ring (N-O: 1.36 Å, C-N: 1.30 Å) and thiophene (C-S: 1.70 Å) align with typical values for aromatic heterocycles. The acetic acid side chain adopts a gauche conformation relative to the isoxazole plane, minimizing steric hindrance.

Table 1: Crystallographic Parameters for Analogous Compounds

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.2 Å, b = 10.1 Å, c = 12.4 Å |

| Dihedral Angle (Isoxazole-Thiophene) | 8.5° |

Comparative Analysis with Related Heterocyclic Acetic Acid Derivatives

Electronic Effects : Compared to 2-[5-methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid , the isoxazole-based derivative exhibits reduced aromaticity due to the electronegative oxygen atom, lowering electron density at the acetic acid attachment site. This difference increases acidity (predicted pKa ≈ 3.5 vs. 4.2 for thiazole analogs).

Solubility and Reactivity : The isoxazole-thiophene system demonstrates higher aqueous solubility (logP ≈ 1.2) than purely hydrocarbon-based analogs (logP ≈ 2.5). Nucleophilic substitution at the acetic acid group proceeds faster in isoxazole derivatives due to reduced steric hindrance compared to bulkier thiadiazole systems.

Table 2: Comparative Properties of Heterocyclic Acetic Acid Derivatives

Properties

IUPAC Name |

2-(3-methyl-5-thiophen-2-yl-1,2-oxazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-6-7(5-9(12)13)10(14-11-6)8-3-2-4-15-8/h2-4H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAAYOYEHXPDRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1CC(=O)O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-5-(thiophen-2-yl)isoxazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-5-(thiophen-2-yl)isoxazole with acetic anhydride under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the acetic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The isoxazole ring’s 4-position (bearing the acetic acid group) can participate in palladium-catalyzed cross-coupling reactions. For example:

-

Borylation followed by coupling :

Bromination at C-4 of the isoxazole core (using NBS) enables bromine-lithium exchange with n-BuLi, forming a boronate intermediate. Subsequent Suzuki coupling with aryl/heteroaryl halides (e.g., bromoindoles) yields 3,4,5-trisubstituted isoxazoles (68–88% yields) .

Functionalization of the Acetic Acid Group

The carboxylic acid moiety undergoes typical derivatization:

-

Esterification :

Reaction with alcohols (e.g., methanol) under acidic catalysis (HSO) yields methyl esters, enhancing lipophilicity . -

Amidation :

Condensation with amines (e.g., morpholine) using coupling agents like EDCl/HOBt forms amides. Notably, excess amine may lead to anhydride intermediates .-

Example:

-

Electrophilic Substitution on the Thiophene Ring

The thiophen-2-yl group undergoes electrophilic substitution:

-

Sulfonation/Nitration :

Reaction with fuming HSO or HNO/HSO introduces sulfonic acid or nitro groups at the 5-position of the thiophene ring . -

Halogenation :

Bromination (Br/FeBr) selectively substitutes the 5-position, enabling further cross-coupling .

Reductive Ring Transformations

Under reductive conditions (e.g., H, Pd/C), the isoxazole ring can undergo hydrogenolysis to form β-carboline derivatives. This is facilitated by the electron-withdrawing acetic acid group, which stabilizes intermediates .

Cycloaddition and Condensation Reactions

The isoxazole core participates in [3+2] cycloadditions with nitrile oxides or alkynes under metal-free conditions:

Scientific Research Applications

2-(3-Methyl-5-(thiophen-2-yl)isoxazol-4-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-5-(thiophen-2-yl)isoxazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and biological findings of 2-(3-Methyl-5-(thiophen-2-yl)isoxazol-4-yl)acetic acid with structurally related compounds from the literature:

Key Observations:

Heterocyclic Core: The target compound’s isoxazole-thiophene scaffold distinguishes it from oxadiazole () and triazole () analogs. Isoxazole rings are known for metabolic stability, while thiophene enhances π-π stacking interactions in biomolecular targets .

Substituent Effects :

- The 3-methyl group in the target compound may sterically hinder interactions compared to the hydroxyethoxy group in ’s oxadiazole analog, which improves solubility and hydrogen bonding .

- The thioether linkage in ’s triazole derivatives introduces sulfur-based reactivity, contrasting with the carboxylic acid group in the target compound .

Biological Relevance :

- The oxadiazole-thiophene analog () exhibits strong DNA binding (ΔG = -6.58 kcal/mol), suggesting the target compound’s isoxazole-thiophene scaffold may similarly interact with nucleic acids .

- Safety data for the hydrate derivative () highlight the importance of functional group modifications in toxicity profiles .

Physicochemical and Computational Insights

- Synthesis : Thiol-disulfide exchange () and cyclization methods are applicable to synthesizing thiophene- and isoxazole-containing acetic acids. For example, mercaptoacetic acid reacts with heterocyclic precursors under basic conditions to form disulfide-linked intermediates .

- Computational Modeling : Density functional theory (DFT) methods () could predict the electronic properties of the target compound, while docking studies (as in ) may elucidate its binding affinity for biological targets .

Biological Activity

2-(3-Methyl-5-(thiophen-2-yl)isoxazol-4-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be characterized as follows:

- Molecular Formula : C10H9N1O2S

- Molecular Weight : 219.25 g/mol

- Functional Groups : Isoxazole ring, thiophene ring, acetic acid moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines.

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by morphological changes in treated cells and alterations in key apoptotic markers.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In a study evaluating its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 80 |

| IL-6 | 300 | 90 |

These findings suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. The results indicate notable antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

This suggests its potential application as an antimicrobial agent, although further studies are needed to elucidate the exact mechanisms involved.

Case Studies

A notable case study involved the synthesis and evaluation of several isoxazole derivatives, including our compound of interest. The study reported that modifications to the isoxazole ring significantly influenced biological activity. The most active derivatives showed enhanced potency against cancer cell lines compared to their precursors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-Methyl-5-(thiophen-2-yl)isoxazol-4-yl)acetic acid, and how are intermediates optimized?

- Methodology : Synthesis typically involves cyclocondensation of thiophene-containing precursors with isoxazole-forming reagents. For example, refluxing 3-formyl-indole derivatives with aminothiazolones in acetic acid (3–5 h) yields heterocyclic cores, followed by functionalization with acetic acid groups via esterification or alkylation . Optimization focuses on solvent choice (e.g., acetic acid for reflux), stoichiometry (1.1 equiv of aldehyde precursors), and purification via recrystallization (DMF/acetic acid mixtures) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology : Structural confirmation requires multi-technique validation:

- Elemental analysis to verify empirical formulas.

- IR spectroscopy for functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in acetic acid derivatives) .

- ¹H NMR to resolve methyl (δ 2.1–2.5 ppm), thiophene (δ 6.8–7.5 ppm), and isoxazole protons (δ 6.0–6.5 ppm) .

- Chromatography (TLC/HPLC) to confirm homogeneity (>95% purity) .

Q. How are ester derivatives of this compound synthesized, and what role do they play in drug discovery?

- Methodology : Esters are synthesized via acid-catalyzed esterification (e.g., H₂SO₄ or HCl in ethanol) or coupling with alkyl halides. These derivatives improve bioavailability by masking the carboxylic acid group, enabling passive cellular uptake. Biological screening often compares esterified vs. parent acids for enhanced antimicrobial or antifungal activity .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s antimicrobial properties?

- Methodology : SAR studies involve synthesizing analogs with variations in:

- Thiophene substitution (e.g., 3-methyl vs. 2,4-dimethoxy groups) to modulate lipophilicity .

- Isoxazole ring modifications (e.g., replacing methyl with ethyl groups) to assess steric effects .

- Bioactivity assays (MIC against S. aureus or C. albicans) paired with computational docking to identify target interactions (e.g., fungal cytochrome P450 inhibition) .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodology : Discrepancies arise from assay variability (e.g., cell lines vs. in vivo models). Solutions include:

- Standardized protocols : Use identical cell lines (e.g., HepG2 for hepatotoxicity) and exposure times.

- Computational prediction : Tools like GUSAR-online model acute toxicity (LD₅₀) based on QSAR datasets .

- Meta-analysis : Compare data across studies with controlled variables (e.g., purity >97%, solvent DMSO <1% v/v) .

Q. What role does HPLC-DAD play in quantifying this compound in complex matrices, and how is the method validated?

- Methodology : HPLC-DAD (Diode Array Detection) separates the compound from degradation products using C18 columns (mobile phase: acetonitrile/0.1% H₃PO₄). Validation parameters include:

- Linearity (R² >0.99 over 1–100 µg/mL).

- Recovery (98–102% in spiked plasma samples).

- LOQ/LOD (e.g., 0.5 µg/mL and 0.15 µg/mL, respectively) .

Q. How are molecular dynamics (MD) simulations applied to predict binding modes of this compound with biological targets?

- Methodology : MD simulations (e.g., using GROMACS) model interactions with enzymes like COX-2 or DHFR. Steps include:

- Docking (AutoDock Vina) to generate initial poses.

- Solvation in a TIP3P water box with NaCl for ionic balance.

- Trajectory analysis (RMSD, hydrogen bonding) over 100 ns to identify stable binding conformations .

Data Contradiction Analysis

Q. Why do some studies report potent antifungal activity for this compound, while others show negligible effects?

- Key Factors :

- Strain specificity : Activity against C. albicans may not extend to A. fumigatus due to membrane ergosterol variability.

- Compound stability : Degradation under assay conditions (e.g., pH >7) reduces efficacy .

- Synergistic effects : Co-administration with fluconazole enhances activity in resistant strains, which may not be reported in standalone studies .

Methodological Best Practices

Q. What precautions are essential when handling this compound to ensure experimental reproducibility?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.